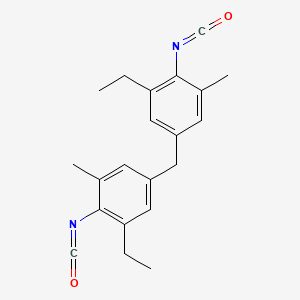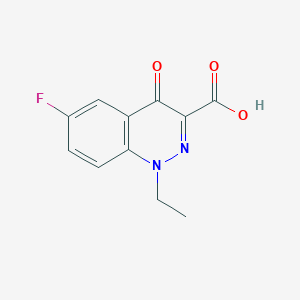
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the class of fluoroquinolones. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the pharmaceutical industry. Its structure includes a cinnoline ring fused with a carboxylic acid group, an ethyl group, and a fluorine atom, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves several steps. One common method includes the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Scientific Research Applications
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a useful tool for studying bacterial resistance mechanisms.
Medicine: It serves as a precursor for developing new antibacterial drugs.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The antibacterial activity of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
Uniqueness
3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- stands out due to its unique cinnoline ring structure, which imparts distinct chemical properties compared to other fluoroquinolones. This structural difference can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy.
Properties
CAS No. |
612511-88-3 |
|---|---|
Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-2-14-8-4-3-6(12)5-7(8)10(15)9(13-14)11(16)17/h3-5H,2H2,1H3,(H,16,17) |
InChI Key |
UJIASOOIQMBDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
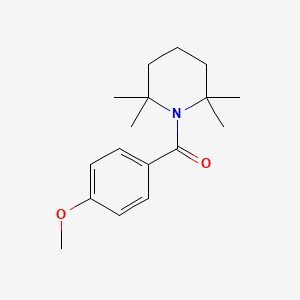
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
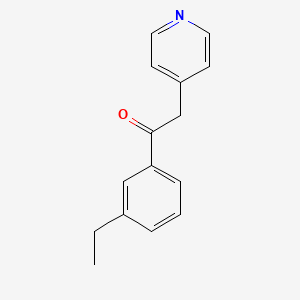
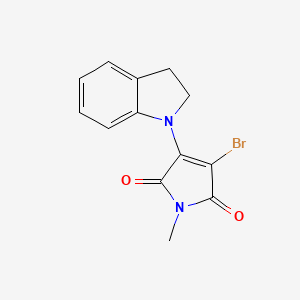
![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

